![molecular formula C22H17ClN6O3 B2633984 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171692-48-0](/img/structure/B2633984.png)
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
The compound could potentially have antileishmanial activity. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The same study also evaluated the compound for its antimalarial properties . This suggests that the compound could potentially be used in the treatment of malaria.
Anti-inflammatory Activity
Compounds with similar structures have been observed to have greater anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammation.
Analgesic Activity
The same study also suggested that similar compounds have analgesic activity . This indicates that the compound could potentially be used as a pain reliever.
Drug Development
The compound could be used as a synthon in the development of new drugs . The derivatives of similar compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Research and Studies
The compound could be used in research and studies to understand its properties and potential applications. For example, the crystal structure of a similar compound was studied .
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound might also exhibit similar activities.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities exhibited by indole derivatives , it’s likely that this compound could interact with multiple biochemical pathways.
Result of Action
Based on the activities of indole derivatives , it might have a broad spectrum of biological activities.
properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c23-16-7-2-1-6-15(16)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-9-8-12-4-3-5-13(12)10-14/h1-2,6-10,18-19H,3-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVNKGOLSHMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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